molecular formula C6H6ClN3O2 B14850284 (6-Chloro-4-nitropyridin-2-YL)methylamine

(6-Chloro-4-nitropyridin-2-YL)methylamine

Cat. No.: B14850284
M. Wt: 187.58 g/mol
InChI Key: KVHAOHCMMTXVEQ-UHFFFAOYSA-N
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Description

(6-Chloro-4-nitropyridin-2-YL)methylamine is a chemical compound that belongs to the class of pyridine derivatives It is characterized by the presence of a chloro group at the 6th position, a nitro group at the 4th position, and a methylamine group at the 2nd position of the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6-Chloro-4-nitropyridin-2-YL)methylamine typically involves the nitration of 6-chloropyridine followed by the introduction of the methylamine group. The nitration reaction is usually carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The resulting 6-chloro-4-nitropyridine is then subjected to a nucleophilic substitution reaction with methylamine to yield the desired compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(6-Chloro-4-nitropyridin-2-YL)methylamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.

Major Products

    Oxidation: Oxidized derivatives of the compound.

    Reduction: Amino derivatives of the compound.

    Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

(6-Chloro-4-nitropyridin-2-YL)methylamine has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for the development of new therapeutic agents.

    Industry: Utilized in the production of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of (6-Chloro-4-nitropyridin-2-YL)methylamine involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The chloro and methylamine groups can also contribute to the compound’s binding affinity and specificity towards its targets.

Comparison with Similar Compounds

Similar Compounds

  • (6-Chloro-3-nitropyridin-2-YL)methylamine
  • (6-Chloro-5-nitropyridin-2-YL)methylamine
  • (6-Chloro-4-nitropyridin-3-YL)methylamine

Uniqueness

(6-Chloro-4-nitropyridin-2-YL)methylamine is unique due to the specific positioning of the chloro, nitro, and methylamine groups on the pyridine ring

Properties

Molecular Formula

C6H6ClN3O2

Molecular Weight

187.58 g/mol

IUPAC Name

(6-chloro-4-nitropyridin-2-yl)methanamine

InChI

InChI=1S/C6H6ClN3O2/c7-6-2-5(10(11)12)1-4(3-8)9-6/h1-2H,3,8H2

InChI Key

KVHAOHCMMTXVEQ-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(N=C1CN)Cl)[N+](=O)[O-]

Origin of Product

United States

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